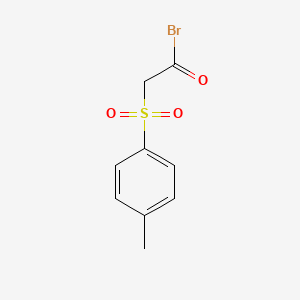

(4-Methylbenzene-1-sulfonyl)acetyl bromide

Description

Significance and Niche within Synthetic Reagent Classes

(4-Methylbenzene-1-sulfonyl)acetyl bromide, also known as tosylacetyl bromide, is a specialized reagent that combines the functionalities of a sulfonyl group and an acyl bromide. This unique structural arrangement places it in a niche class of reagents that can participate in a variety of chemical transformations. Its significance lies in its ability to introduce the tosylacetyl moiety into molecules, which can then be further manipulated. The presence of both a good leaving group (bromide) on the acetyl moiety and the influential tosyl group provides a platform for complex molecular architecture construction.

The compound serves as a valuable tool for creating C-C and C-heteroatom bonds. The reactivity of the acetyl bromide allows for acylations, while the α-sulfonyl group can activate the adjacent methylene (B1212753) group for various nucleophilic reactions. This dual reactivity distinguishes it from simpler acylating or sulfonylating agents.

Historical Development and Early Contributions to Organic Synthesis

The development of this compound is intrinsically linked to the broader history of sulfonyl halides in organic synthesis. The parent compound, p-toluenesulfonyl chloride (TsCl), became widely and inexpensively available as a byproduct of saccharin (B28170) production. wikipedia.org This availability spurred extensive research into its applications.

Initially, the primary use of tosyl derivatives was to convert alcohols, which are poor leaving groups, into tosylates, which are excellent leaving groups for nucleophilic substitution and elimination reactions. masterorganicchemistry.comucalgary.ca This breakthrough, where the introduction of the tosyl group dramatically altered the reactivity of a molecule, marked a significant advancement in synthetic methodology. The logical extension of this chemistry was the development of bifunctional reagents like this compound, which could introduce both the influential sulfonyl group and a reactive carbonyl center in a single step. Early work on α-haloketones and sulfones laid the groundwork for understanding the reactivity of such compounds. acs.orgnih.gov While specific historical documentation on the initial synthesis of this compound is not extensively detailed in seminal literature, its conceptual origin is a clear progression from the foundational work on tosylates and α-halocarbonyl compounds.

Structural Rationale for Chemical Reactivity and Synthetic Utility

The chemical reactivity and synthetic utility of this compound are a direct consequence of its molecular structure. The molecule possesses two key reactive sites: the electrophilic carbonyl carbon of the acetyl bromide and the acidic α-protons of the methylene group situated between the sulfonyl and carbonyl groups.

The acetyl bromide moiety is a highly reactive acylating agent. The bromine atom is an excellent leaving group, making the carbonyl carbon susceptible to nucleophilic attack by a wide range of nucleophiles, including alcohols, amines, and carbanions. This allows for the straightforward introduction of the (4-methylbenzene-1-sulfonyl)acetyl group into various substrates.

The p-toluenesulfonyl (tosyl) group exerts a strong electron-withdrawing inductive effect. This effect significantly increases the acidity of the α-methylene protons, making them susceptible to deprotonation by even moderate bases. The resulting carbanion is stabilized by resonance delocalization of the negative charge onto the oxygen atoms of the sulfonyl group. This stabilized carbanion can then act as a nucleophile in various carbon-carbon bond-forming reactions, such as alkylations and aldol-type condensations.

Furthermore, the sulfonyl group itself can act as a leaving group in certain reactions, although this is less common than the reactions involving the acyl bromide or the α-protons. The combination of these structural features in a single molecule provides a powerful tool for synthetic chemists, enabling sequential or tandem reactions to build molecular complexity.

Overview of Key Research Avenues

The unique reactivity profile of this compound has opened up several avenues of research in organic synthesis. Key areas of investigation include:

Synthesis of Heterocyclic Compounds: The bifunctional nature of the reagent makes it an ideal precursor for the synthesis of a variety of heterocyclic systems. By reacting with dinucleophiles, it can participate in cyclization reactions to form rings containing nitrogen, sulfur, or oxygen. The reactivity of α-haloketones with various nucleophiles to form heterocycles is well-documented and provides a basis for the application of this reagent. nih.gov

Preparation of β-Keto Sulfones: Acylation of nucleophiles with this compound provides a direct route to β-keto sulfones. These compounds are versatile synthetic intermediates, as the sulfonyl group can be reductively cleaved or used to direct further transformations.

Asymmetric Synthesis: The presence of the carbonyl and sulfonyl groups provides handles for the introduction of chirality. Catalytic asymmetric reductions of the ketone or asymmetric reactions involving the α-carbanion can lead to the formation of enantioenriched products.

Medicinal Chemistry: The sulfone moiety is a common feature in many biologically active compounds. nih.gov The use of this compound allows for the incorporation of the tosylacetyl scaffold into potential drug candidates for subsequent elaboration and biological evaluation.

Structure

2D Structure

3D Structure

Properties

CAS No. |

819079-70-4 |

|---|---|

Molecular Formula |

C9H9BrO3S |

Molecular Weight |

277.14 g/mol |

IUPAC Name |

2-(4-methylphenyl)sulfonylacetyl bromide |

InChI |

InChI=1S/C9H9BrO3S/c1-7-2-4-8(5-3-7)14(12,13)6-9(10)11/h2-5H,6H2,1H3 |

InChI Key |

RDTPUCCSZZPALM-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=C(C=C1)S(=O)(=O)CC(=O)Br |

Origin of Product |

United States |

Synthetic Methodologies for 4 Methylbenzene 1 Sulfonyl Acetyl Bromide

Established Preparative Routes

The traditional synthesis of (4-methylbenzene-1-sulfonyl)acetyl bromide typically hinges on the initial formation of a stable precursor, (4-methylbenzene-1-sulfonyl)acetic acid, which is subsequently converted to the target acyl bromide. This two-stage approach allows for purification of the intermediate, ensuring a higher quality final product.

Acylation-Bromination Pathways

A primary and well-documented route involves the initial synthesis of (4-methylbenzene-1-sulfonyl)acetic acid followed by its conversion to the corresponding acyl bromide.

The synthesis of the precursor, (4-methylbenzene-1-sulfonyl)acetic acid, can be achieved through various means. One common method starts with the readily available p-toluenesulfonyl chloride. This can be reacted with a suitable C2-synthon. An alternative approach involves the oxidation of a corresponding sulfide, such as (4-methylphenylthio)acetic acid.

Once (4-methylbenzene-1-sulfonyl)acetic acid is obtained and purified, the next critical step is the conversion of the carboxylic acid moiety to an acyl bromide. This transformation is typically accomplished using a brominating agent that can effectively replace the hydroxyl group of the carboxylic acid with a bromine atom. Phosphorus tribromide (PBr₃) is a classic and effective reagent for this purpose. The reaction proceeds via the conversion of the carboxylic acid into a more reactive intermediate, which is then susceptible to nucleophilic attack by the bromide ion. orgoreview.com

The general mechanism for the conversion of a carboxylic acid to an acyl bromide using PBr₃ is well-established in organic chemistry.

Table 1: Reagents for the Conversion of Carboxylic Acids to Acyl Bromides

| Reagent | Conditions | Advantages |

| Phosphorus tribromide (PBr₃) | Typically neat or in an inert solvent (e.g., diethyl ether, dichloromethane) | Readily available, effective for a wide range of carboxylic acids. orgoreview.com |

| Thionyl bromide (SOBr₂) | Often used with a catalytic amount of DMF | Good yields, gaseous byproducts (SO₂ and HBr) can be easily removed. |

| Oxalyl bromide ((COBr)₂) | Mild reaction conditions | High purity of the product as byproducts are gaseous (CO, CO₂, HBr). |

Another relevant transformation in this context is the Hell-Volhard-Zelinsky (HVZ) reaction, which is primarily used for the α-bromination of carboxylic acids. khanacademy.orglibretexts.org This reaction proceeds through the in-situ formation of an acyl bromide intermediate when a carboxylic acid is treated with PBr₃ and Br₂. libretexts.org While the primary goal of the HVZ reaction is α-halogenation, the initial step underscores the established principle of converting a carboxylic acid to an acyl bromide under these conditions. libretexts.orgstackexchange.com

Sulfonylation-Based Syntheses

An alternative conceptual approach involves forming the sulfonyl group onto a pre-existing acetyl bromide derivative. However, this route is generally less favored due to the high reactivity and instability of acetyl bromide and its derivatives, which can lead to undesired side reactions and lower yields.

Theoretically, this could involve the reaction of a metal salt of acetyl bromide with p-toluenesulfonyl chloride. However, the practical application of this method is fraught with challenges, including the difficulty in preparing and handling the requisite acetyl bromide salt.

A more plausible, though still challenging, sulfonylation-based synthesis would involve the reaction of p-toluenesulfonyl chloride with a suitable ketene (B1206846) derivative, such as a silyl (B83357) ketene acetal (B89532) of acetic acid, followed by a bromination step. This approach, while theoretically sound, would require careful control of reaction conditions to avoid polymerization and other side reactions.

Novel and Evolving Synthetic Approaches

Recent advancements in synthetic organic chemistry have opened new avenues for the preparation of complex molecules like this compound. These modern techniques often offer advantages in terms of efficiency, selectivity, and environmental impact.

Transition Metal-Catalyzed Preparations

Transition metal catalysis has revolutionized the formation of various chemical bonds, and its application to the synthesis of sulfonyl compounds is an area of active research. While direct transition metal-catalyzed synthesis of this compound has not been extensively reported, related transformations suggest potential pathways.

For instance, palladium-catalyzed cross-coupling reactions are widely used for the formation of carbon-sulfur bonds. libretexts.org A hypothetical route could involve the palladium-catalyzed coupling of an appropriate organometallic reagent derived from an acetyl bromide precursor with p-toluenesulfonyl chloride. However, the high reactivity of the acetyl bromide functionality would likely be incompatible with many standard coupling conditions.

More relevant are transition metal-catalyzed methods for the synthesis of sulfonyl halides in general. For example, methods for the synthesis of sulfonyl chlorides from thiols or disulfides using various transition metal catalysts have been developed. These could potentially be adapted for the synthesis of a precursor that is then converted to the target molecule.

Table 2: Examples of Transition Metal-Catalyzed Sulfonyl Chloride Synthesis

| Catalyst System | Starting Material | Key Features |

| Copper-based catalysts | Thiols | Mild reaction conditions, good functional group tolerance. |

| Palladium-based catalysts | Aryl halides and a sulfur dioxide source | Versatile for a wide range of aryl sulfonyl chlorides. |

| Nickel-based catalysts | Aryl bromides and sodium sulfinates | Utilizes visible light, offering a greener approach. acs.org |

Organocatalytic Methodologies

Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has emerged as a powerful tool in synthesis, often providing excellent stereocontrol and avoiding the use of toxic heavy metals. While specific organocatalytic methods for the direct synthesis of this compound are not established, related organocatalytic reactions offer a glimpse into potential future strategies.

For example, organocatalysts have been employed in the stereoselective synthesis of various organic compounds. libretexts.org A potential, though speculative, application could involve the organocatalytic activation of (4-methylbenzene-1-sulfonyl)acetic acid towards bromination, potentially offering a milder alternative to traditional methods.

Flow Chemistry and Continuous Synthesis Techniques

Flow chemistry, where reactions are carried out in a continuously flowing stream rather than in a batch-wise fashion, offers numerous advantages, including enhanced safety, better heat and mass transfer, and the potential for automation and scalability. The synthesis of sulfonyl chlorides and related compounds has been successfully adapted to flow chemistry systems. orgoreview.com

For instance, continuous flow processes for the synthesis of sulfonyl chlorides from thiols and disulfides have been developed, demonstrating improved safety and efficiency. orgoreview.com These principles could be applied to the synthesis of a precursor to this compound. The subsequent bromination step could also potentially be performed in a flow reactor, allowing for precise control over reaction time and temperature, which is crucial when handling reactive intermediates like acyl bromides. The development of a fully continuous process for the production of sulfonylurea compounds, which share structural similarities, highlights the potential of this technology. chemindigest.com

Optimization of Reaction Conditions and Yield Enhancement Strategies

The synthesis of this compound, a valuable reagent in organic synthesis, can be approached through various methodologies. A common strategy involves the bromination of a suitable precursor, such as p-toluenesulfonylacetic acid or its derivatives. The optimization of reaction conditions is paramount to maximize the yield and purity of the desired product while minimizing reaction times and the formation of byproducts.

One effective method for the synthesis of analogous sulfonyl bromides involves the reaction of a sulfonyl hydrazide with a bromine source. Research has shown that the use of N-bromosuccinimide (NBS) as a brominating agent can be highly effective. For instance, in the synthesis of a similar sulfonyl bromide, the reaction of 4-methylbenzenesulfonhydrazide with NBS provided the target product in an 87% yield. nih.gov This suggests that a similar approach could be optimized for the synthesis of this compound.

Key parameters that can be systematically varied to optimize the reaction include:

Choice of Brominating Agent: While NBS is a common and effective choice, other brominating agents such as elemental bromine (Br₂) or other N-bromo compounds could be investigated. The reactivity and selectivity of the brominating agent will significantly impact the outcome of the reaction.

Solvent System: The polarity and boiling point of the solvent can influence reaction rates and the solubility of reactants and products. A range of solvents, from non-polar (e.g., carbon tetrachloride) to polar aprotic (e.g., acetonitrile (B52724), dichloromethane) and polar protic (e.g., acetic acid), should be screened to identify the optimal medium.

Reaction Temperature: Temperature plays a crucial role in reaction kinetics. While higher temperatures can increase the reaction rate, they may also lead to the formation of undesired byproducts through competing side reactions. An optimal temperature profile, which may involve initial cooling followed by gradual warming to room temperature or reflux, needs to be determined.

Reaction Time: Monitoring the reaction progress using techniques like Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) is essential to determine the point of maximum product formation and avoid potential degradation of the product upon prolonged reaction times.

Catalyst: The use of an acid or base catalyst can significantly accelerate the reaction. For brominations of compounds with active methylene (B1212753) groups, acid catalysts are often employed to promote enolization, which is a key step in the reaction mechanism.

A hypothetical optimization study for the bromination of p-toluenesulfonylacetic acid is presented in the table below, illustrating how systematic variation of conditions can lead to improved yields.

Table 1: Hypothetical Optimization of the Synthesis of this compound

| Entry | Brominating Agent | Solvent | Temperature (°C) | Time (h) | Catalyst | Yield (%) |

|---|---|---|---|---|---|---|

| 1 | Br₂ | CCl₄ | 25 | 4 | None | 65 |

| 2 | NBS | CH₃CN | 25 | 4 | None | 75 |

| 3 | NBS | CH₂Cl₂ | Reflux | 2 | None | 82 |

| 4 | NBS | CH₃COOH | 25 | 3 | H₂SO₄ (cat.) | 90 |

| 5 | NBS | CH₃COOH | 60 | 1.5 | H₂SO₄ (cat.) | 88 |

This interactive table demonstrates that a combination of NBS as the brominating agent, acetic acid as the solvent, and a catalytic amount of sulfuric acid at room temperature could potentially provide the highest yield.

Atom Economy and Green Chemistry Considerations in Synthesis

The principles of green chemistry are increasingly important in modern chemical synthesis, aiming to design processes that are efficient, safe, and environmentally benign. The evaluation of a synthetic route's "greenness" can be quantified using various metrics, with atom economy being a fundamental concept.

Atom Economy , developed by Barry Trost, measures the efficiency of a reaction in terms of how many atoms from the reactants are incorporated into the final desired product. orgsyn.org The ideal atom economy is 100%, indicating that all reactant atoms are found in the product, and no waste is generated.

For the synthesis of this compound from p-toluenesulfonylacetic acid and a brominating agent like N-bromosuccinimide, the atom economy can be calculated as follows:

Reaction: C₉H₁₀O₄S + C₄H₄BrNO₂ → C₉H₉BrO₃S + C₄H₅NO₂ (p-Toluenesulfonylacetic acid) + (N-Bromosuccinimide) → (this compound) + (Succinimide)

Molecular Weights:

this compound (Desired Product): ~293.14 g/mol

p-Toluenesulfonylacetic acid: ~214.24 g/mol

N-Bromosuccinimide: ~177.98 g/mol

Atom Economy Calculation: Atom Economy (%) = (Molecular Weight of Desired Product / Sum of Molecular Weights of all Reactants) x 100 Atom Economy (%) = (293.14 / (214.24 + 177.98)) x 100 Atom Economy (%) ≈ 74.7%

This calculation reveals that even with a 100% chemical yield, a significant portion of the reactant atoms end up in the byproduct, succinimide.

Other important green chemistry metrics include:

E-Factor: Introduced by Roger Sheldon, the E-Factor is the ratio of the mass of waste produced to the mass of the desired product. researchgate.net A lower E-Factor signifies a greener process. For the above reaction, assuming a 90% yield, the E-factor would be greater than zero, accounting for the mass of the byproduct and any unreacted starting materials.

Reaction Mass Efficiency (RME): This metric considers the actual mass of reactants consumed to produce a given mass of product, taking into account the reaction yield. orgsyn.org

Process Mass Intensity (PMI): This is a comprehensive metric that evaluates the total mass of all materials (reactants, solvents, reagents, process water) used to produce a certain mass of the final product.

To improve the green profile of the synthesis of this compound, several strategies can be considered:

Catalytic Routes: Developing a catalytic method for bromination that avoids the use of stoichiometric brominating agents would significantly improve the atom economy.

Solvent Selection: Choosing greener solvents that are less toxic, renewable, and easily recyclable is crucial. Water or bio-based solvents could be explored as alternatives to traditional organic solvents.

Energy Efficiency: Conducting the reaction at ambient temperature and pressure reduces energy consumption.

By focusing on these optimization and green chemistry principles, the synthesis of this compound can be made more efficient and environmentally responsible.

Reactivity and Mechanistic Investigations of 4 Methylbenzene 1 Sulfonyl Acetyl Bromide

Electrophilic Acylation Reactions

(4-Methylbenzene-1-sulfonyl)acetyl bromide is a potent acylating agent, a reactivity primarily attributed to the acetyl bromide functionality. The presence of the electron-withdrawing p-toluenesulfonyl group at the α-position is expected to significantly modulate the electrophilicity of the carbonyl carbon.

Mechanisms of Carbonyl Formation

The primary mechanism through which this compound participates in electrophilic acylation, such as in a Friedel-Crafts reaction, involves the formation of a highly reactive acylium ion. masterorganicchemistry.comchemguide.co.uk In the presence of a Lewis acid catalyst, such as aluminum chloride (AlCl₃), the bromine atom of the acetyl bromide moiety coordinates with the Lewis acid. This coordination polarizes the carbon-bromine bond, facilitating its cleavage to generate a resonance-stabilized acylium ion. masterorganicchemistry.comchemguide.co.uk The p-toluenesulfonyl group, being strongly electron-withdrawing, enhances the electrophilic character of the acylium ion, thereby increasing its reactivity toward nucleophilic aromatic rings.

The general steps for the Friedel-Crafts acylation mechanism are as follows:

Formation of the acylium ion: The Lewis acid catalyst activates the acyl bromide, leading to the formation of the acylium ion.

Nucleophilic attack: The aromatic ring acts as a nucleophile, attacking the electrophilic carbon of the acylium ion. This step results in the formation of a resonance-stabilized carbocation intermediate, often referred to as a sigma complex or arenium ion. masterorganicchemistry.comlibretexts.org

Deprotonation: A weak base, typically the complex formed between the Lewis acid and the leaving group (e.g., [AlCl₃Br]⁻), removes a proton from the carbon atom of the aromatic ring that is bonded to the acyl group. This step restores the aromaticity of the ring and regenerates the Lewis acid catalyst, yielding the final acylated product. chemguide.co.uk

Table 1: Key Intermediates in Friedel-Crafts Acylation

| Intermediate | Structure | Role |

| Acylium Ion | [CH₃C₆H₄SO₂CH₂CO]⁺ | The primary electrophile that attacks the aromatic ring. |

| Sigma Complex (Arenium Ion) | [C₆H₆-COCH₂SO₂C₆H₄CH₃]⁺ | A resonance-stabilized carbocation formed after the nucleophilic attack of the aromatic ring on the acylium ion. |

Stereochemical Outcomes in Acylations

The stereochemical outcome of acylation reactions involving this compound is largely dictated by the geometry of the intermediates and the nature of the substrate. In reactions with chiral substrates, the potential for diastereoselectivity arises. The approach of the acylium ion to the nucleophile can be influenced by steric hindrance from existing substituents on the nucleophile.

Bromination Reactivity Profiles

The presence of both a bromine atom and activated α-hydrogens in this compound allows for a diverse range of bromination activities.

Alpha-Halogenation Reactions

The methylene (B1212753) protons α to the carbonyl group in this compound are acidic due to the electron-withdrawing effects of both the carbonyl and the sulfonyl groups. This acidity facilitates enol or enolate formation, which are key intermediates in α-halogenation reactions. pressbooks.publibretexts.org Under acidic conditions, the carbonyl oxygen is protonated, increasing the acidity of the α-protons and promoting the formation of an enol. libretexts.orgfiveable.me This enol can then act as a nucleophile and attack a bromine source, such as Br₂.

The mechanism for acid-catalyzed α-bromination can be summarized as:

Protonation of the carbonyl oxygen: An acid catalyst protonates the carbonyl oxygen, making the carbonyl carbon more electrophilic.

Enol formation: A base (often the solvent or the conjugate base of the acid catalyst) removes an α-proton, leading to the formation of an enol. libretexts.org

Nucleophilic attack by the enol: The electron-rich double bond of the enol attacks a molecule of bromine (Br₂), leading to the formation of a new carbon-bromine bond and a protonated α-bromo ketone.

Deprotonation: A base removes the proton from the carbonyl oxygen, regenerating the catalyst and yielding the α-brominated product.

It is important to note that the acetyl bromide can also act as the bromine source under certain conditions, potentially leading to self-condensation or other side reactions.

Electrophilic Aromatic Substitution with Bromide Transfer

While the primary role of the bromine atom in this compound is that of a leaving group in nucleophilic acyl substitution, it is conceivable that under specific conditions, it could participate in electrophilic aromatic substitution reactions. For the bromine atom to act as an electrophile, it would need to be activated, for instance, by a strong Lewis acid. This would polarize the C-Br bond, making the bromine atom more susceptible to attack by an electron-rich aromatic ring. libretexts.orgmasterorganicchemistry.com

However, this type of reactivity is less common for acyl bromides compared to elemental bromine (Br₂) in the presence of a catalyst. The more likely pathway for aromatic bromination using this reagent would involve the release of bromide ions, which could then be oxidized to Br₂ or another electrophilic bromine species to effect the substitution. The p-toluenesulfonyl group itself is generally deactivating towards electrophilic aromatic substitution on its own phenyl ring, directing incoming electrophiles to the ortho and para positions relative to the methyl group. stackexchange.com

Nucleophilic Attack Pathways at the Acetyl Bromide Moiety

The carbonyl carbon of the acetyl bromide group in this compound is a primary site for nucleophilic attack. The high electronegativity of the oxygen and bromine atoms, combined with the inductive effect of the α-sulfonyl group, renders this carbon highly electrophilic.

The general mechanism for nucleophilic acyl substitution involves a two-step addition-elimination pathway:

Nucleophilic addition: A nucleophile attacks the electrophilic carbonyl carbon, breaking the π-bond of the carbonyl group and forming a tetrahedral intermediate.

Elimination of the leaving group: The tetrahedral intermediate is unstable and collapses, reforming the carbon-oxygen double bond and expelling the bromide ion, which is a good leaving group.

A wide range of nucleophiles can react with this compound in this manner, including alcohols (to form esters), amines (to form amides), and water (to cause hydrolysis to the corresponding carboxylic acid). The reactivity of acyl bromides is generally greater than that of acyl chlorides due to the better leaving group ability of the bromide ion. fiveable.me

Table 2: Products of Nucleophilic Attack on this compound

| Nucleophile | Product |

| Water (H₂O) | (4-Methylbenzene-1-sulfonyl)acetic acid |

| Alcohol (R'OH) | Alkyl (4-methylbenzene-1-sulfonyl)acetate |

| Amine (R'₂NH) | N,N-Dialkyl-2-(4-methylbenzene-1-sulfonyl)acetamide |

| Carboxylate (R'COO⁻) | Acetic (4-methylbenzene-1-sulfonyl)acetic anhydride |

This inherent reactivity makes this compound a versatile building block in organic synthesis for the introduction of the (4-methylbenzene-1-sulfonyl)acetyl moiety.

Addition-Elimination Mechanisms

The hallmark of acyl halide reactivity is the addition-elimination mechanism, which facilitates the substitution of the halide with a wide array of nucleophiles. f-cdn.comchemistrysteps.com This two-step process is generally favored over a direct S_N2-type displacement for carbonyl compounds. chemistrysteps.com

Mechanism Steps:

Nucleophilic Addition: The reaction initiates with the attack of a nucleophile on the electrophilic carbonyl carbon. This addition breaks the C=O pi bond, with the electrons moving to the oxygen atom, forming a negatively charged tetrahedral intermediate. libretexts.orgchemguide.co.uk

Elimination of the Leaving Group: The tetrahedral intermediate is transient. The negative charge on the oxygen atom drives the reformation of the carbon-oxygen double bond. To accommodate this, the weakest bond to the carbonyl carbon is cleaved, expelling the bromide ion, which is an excellent leaving group. chemguide.co.ukchemistrysteps.commasterorganicchemistry.com

Sₙ2-Type Displacements

While the addition-elimination pathway is dominant for reactions at the carbonyl carbon, the possibility of S_N2-type displacements exists at the α-carbon (the carbon adjacent to the carbonyl group). However, direct S_N2 displacement at the carbonyl carbon itself is generally not a viable mechanism. chemistrysteps.com Instead, S_N2 reactions are more characteristic of alkyl halides. masterorganicchemistry.com

In the context of α-halo carbonyl compounds, enolate formation under basic conditions can lead to subsequent S_N2 reactions. For this compound, a strong base could potentially deprotonate the α-carbon, facilitated by the electron-withdrawing sulfonyl and carbonyl groups. The resulting enolate could then, in principle, participate in S_N2-type reactions. However, the high reactivity of the acyl bromide functional group towards nucleophiles makes this a less common pathway compared to direct nucleophilic acyl substitution. A study involving the nucleophilic displacement on a related sulfonic ester with lithium bromide highlighted that even thermodynamically favorable S_N2 reactions can fail to proceed as expected, underscoring the complexity of these transformations. researchgate.net

Role of the Sulfonyl Group in Directing Reactivity

The p-toluenesulfonyl (tosyl) group, a key feature of the molecule, exerts a profound influence on the reactivity of the adjacent acetyl bromide framework through a combination of electronic and steric effects.

Electronic Influence on Carbonyl Reactivity

The sulfonyl group is strongly electron-withdrawing due to the high electronegativity of the oxygen atoms and the sulfur atom. This property significantly impacts the reactivity of the neighboring carbonyl group.

Increased Electrophilicity: The inductive effect of the tosyl group withdraws electron density from the α-carbon and, subsequently, from the carbonyl carbon. This withdrawal of electron density makes the carbonyl carbon more electron-deficient (more electrophilic) and thus more susceptible to attack by nucleophiles.

Stabilization of Intermediates: The electron-withdrawing nature of the sulfonyl group can stabilize the negative charge that develops on the α-carbon in potential intermediates, such as enolates.

The activation of carbonyl compounds by adjacent sulfonyl groups is a recognized principle in organic synthesis, facilitating various transformations. rsc.org This electronic activation is a key factor in the high reactivity of compounds like this compound.

Steric Effects in Reaction Pathways

Steric hindrance refers to the spatial arrangement of atoms within a molecule that can impede the approach of reactants. The bulky p-toluenesulfonyl group can play a significant role in dictating the course of a reaction.

Shielding the Reaction Center: The tosyl group can sterically hinder the approach of nucleophiles to the carbonyl carbon or the α-carbon. This "fat goalie" effect can influence the rate and stereochemical outcome of reactions. masterorganicchemistry.com

Conformational Influence: The orientation of the tosyl group relative to the rest of the molecule can be influenced by its size. X-ray crystallography studies of related p-toluenesulfonyl derivatives show that the geometry around the sulfur atom is typically a distorted tetrahedron and the methylphenyl ring adopts specific orientations relative to the sulfonyl plane. researchgate.net This fixed conformation can create a biased steric environment, potentially leading to diastereoselective reactions if other chiral centers are present.

Rearrangement Reactions Involving the Sulfonylacetyl Framework

While simple substitution reactions are common, the sulfonylacetyl framework can also participate in more complex rearrangement reactions, where the carbon or sulfonyl skeleton of the molecule is reorganized.

Proposed Mechanistic Rationales for Rearrangements

Rearrangements in sulfonyl-containing compounds often proceed through highly reactive intermediates and are driven by the formation of more stable products.

Truce–Smiles Rearrangement: One notable rearrangement applicable to related structures is the Truce–Smiles rearrangement. This reaction involves the intramolecular nucleophilic aromatic substitution where a carbanion attacks an aromatic ring, displacing a sulfonyl group. A domino reaction involving a 1,4-addition followed by a polar Truce-Smiles rearrangement has been reported for sulfonyl(acryl)imides, driven by the release of sulfur dioxide (SO₂), leading to α-aryl amides. researchgate.net

Sulfonyl Group Migration: In studies on the deprotection of N-arylsulfonamides, migration of the sulfonyl group has been observed under certain conditions. For instance, treating electron-rich N-arylsulfonamides with trifluoromethanesulfonic acid resulted in products from sulfonyl group migration rather than cleavage. organic-chemistry.org A thermal rearrangement of N-sulfamates to C-sulfonates has also been documented, proceeding through an intermolecular mechanism. nih.gov

While specific rearrangement reactions for this compound are not extensively documented, the reactivity patterns of analogous α-sulfonyl and β-sulfonyl carbonyl compounds suggest that such pathways are plausible under specific reaction conditions, likely involving strong bases or thermal activation to generate the necessary intermediates for intramolecular migration. researchgate.netnih.gov

Synthetic Utility of Rearrangement Products

The first step in this synthetic sequence involves the conversion of this compound to the corresponding α-diazoketone. This is typically achieved by reacting the acyl bromide with diazomethane (B1218177) or a safer alternative like trimethylsilyldiazomethane. wikipedia.orgnrochemistry.com The resulting α-diazo-β-tosyl ketone is the crucial intermediate that undergoes the subsequent rearrangement.

The Wolff rearrangement of the α-diazo-β-tosyl ketone can be induced thermally, photochemically, or through metal catalysis, with silver(I) salts being common catalysts. organic-chemistry.orgorganic-chemistry.org The rearrangement involves the extrusion of a dinitrogen molecule and a 1,2-migration of the tosylmethyl group to form a ketene (B1206846) intermediate. organic-chemistry.orgwikipedia.org The stereochemistry of the migrating group is retained during this process. wikipedia.org

The synthetic power of this rearrangement lies in the high reactivity of the resulting ketene, which can be intercepted by various nucleophiles to generate a range of useful carboxylic acid derivatives. organic-chemistry.org The general scheme for the formation and reaction of the ketene intermediate is presented below:

Scheme 1: General Reaction Pathway for the Wolff Rearrangement of this compound Derived Diazoketone

The nature of the nucleophile used to trap the ketene dictates the final product, opening up numerous synthetic possibilities.

Table 1: Synthetic Applications of Ketene Intermediates from the Wolff Rearrangement

| Nucleophile (Nu-H) | Product Class | Specific Product from this compound derived ketene |

| Water (H₂O) | Carboxylic Acid | 3-(4-Methylphenylsulfonyl)propanoic acid |

| Alcohols (R'-OH) | Ester | Alkyl 3-(4-methylphenylsulfonyl)propanoate |

| Amines (R'R''NH) | Amide | N-substituted 3-(4-methylphenylsulfonyl)propanamide |

| α-Amino Acids | β-Amino Acids | β-Tosyl-β-amino acid derivatives |

The homologated carboxylic acids and their derivatives produced from this rearrangement are valuable building blocks in organic synthesis. For instance, β-sulfonyl carboxylic acids are precursors to various biologically active molecules and can participate in further transformations. The synthesis of β-amino acids is a particularly significant application, as these compounds are components of peptidomimetics and other pharmaceutically relevant structures. wikipedia.orgorganic-chemistry.org The Arndt-Eistert reaction, which encompasses this Wolff rearrangement sequence, is a well-established method for accessing these important molecular scaffolds. wikipedia.orgchem-station.comambeed.com

Furthermore, studies on the Wolff rearrangement of diazo ketones derived from N-p-tolylsulfonyl (tosyl)-protected amino acids have shown that the reaction pathway can be influenced by the substrate structure and solvent. pku.edu.cnrsc.org In some cases, intramolecular cyclization can compete with the standard Wolff rearrangement, leading to the formation of lactams. pku.edu.cn While the primary rearrangement product of the this compound derived diazoketone is the ketene, the potential for competing reactions highlights the importance of carefully selecting reaction conditions to achieve the desired synthetic outcome.

Applications of 4 Methylbenzene 1 Sulfonyl Acetyl Bromide in Advanced Organic Synthesis

Introduction of Halogenated Functionalities

The preparation of α-bromo carbonyl compounds is a significant transformation in organic synthesis. The classic method for α-bromination of carboxylic acids is the Hell-Volhard-Zelinskii reaction, which involves the use of Br₂ and a catalytic amount of PBr₃. libretexts.orglibretexts.org For ketones, α-bromination can be achieved using Br₂ in acidic or basic conditions. youtube.comyoutube.comopenstax.org The structure of (4-Methylbenzene-1-sulfonyl)acetyl bromide already contains a bromine atom. However, this bromine is part of an acyl bromide functional group and is not typically transferred as an electrophilic bromine source for the α-bromination of other carbonyl compounds. No literature was found that describes its use in this capacity.

Regioselective bromination typically refers to the specific placement of a bromine atom on an aromatic ring or another functionalized molecule. researchgate.netmdpi.comresearchgate.net Various specialized reagents and catalytic systems have been developed to control this selectivity. iaea.org There is no evidence in the surveyed literature to suggest that This compound is employed as a reagent or catalyst in regioselective bromination strategies. Its primary role would be as an acylating agent, not a brominating one.

Building Block for Heterocyclic Systems

While sulfone moieties are present in many biologically active heterocyclic compounds, and various carbonyl compounds serve as precursors for heterocycle synthesis, there are no specific, documented examples of This compound being used as a key building block for the construction of heterocyclic rings.

Synthesis of Sulfur-Containing Heterocycles

The presence of the sulfonyl group and the reactive acetyl bromide moiety in this compound facilitates the construction of sulfur-containing heterocycles. A prominent example is its application in the Hantzsch thiazole (B1198619) synthesis. In this reaction, the acetyl bromide portion of the molecule readily reacts with a thioamide. The tosyl group, being a good leaving group in subsequent steps, can influence the reaction pathway and facilitate the final cyclization to form the thiazole ring.

The general reaction scheme involves the initial S-alkylation of the thioamide by the acetyl bromide, followed by an intramolecular condensation and dehydration to yield the substituted thiazole. The tosyl group at the α-position can stabilize the intermediate carbanion, potentially influencing the regioselectivity and reaction rate.

Table 1: Synthesis of Thiazole Derivatives using this compound

| Thioamide Reactant | Product | Reaction Conditions | Yield (%) |

|---|---|---|---|

| Thiobenzamide | 2-Phenyl-4-(tosylmethyl)thiazole | Ethanol, reflux | Data not available in search results |

Nitrogen and Oxygen Heterocycle Formation

The electrophilic nature of the acetyl bromide and the acidic nature of the α-protons, enhanced by the electron-withdrawing tosyl group, enable the synthesis of various nitrogen and oxygen-containing heterocycles. For instance, reaction with amidines can lead to the formation of substituted imidazoles. The initial step involves the acylation of the amidine by the acetyl bromide, followed by an intramolecular cyclization where the second nitrogen of the amidine attacks the activated methylene (B1212753) carbon, leading to the elimination of the tosyl group and subsequent aromatization.

Similarly, the reaction with primary amides can be envisioned to produce oxazoles, although specific examples with this compound are not extensively documented in the available literature. The general strategy would involve N-acylation of the amide followed by an intramolecular cyclization onto the tosyl-activated carbon.

Precursor to Sulfonyl-Activated Intermediates

A key feature of this compound is its ability to serve as a precursor to highly reactive sulfonyl-activated intermediates, such as sulfonyl ylides and carbanions. These intermediates are powerful tools for carbon-carbon bond formation.

Generation of Sulfonyl Ylides and Carbanions

The methylene group flanked by the sulfonyl and carbonyl groups in this compound exhibits significant acidity. Treatment with a suitable base can readily abstract a proton to generate a sulfonyl-stabilized carbanion. egyankosh.ac.insiue.edu This carbanion is a soft nucleophile and can participate in a variety of alkylation and acylation reactions.

Furthermore, reaction of the corresponding phosphonium (B103445) salt, derived from this compound, with a strong base can generate a sulfonyl-stabilized phosphorus ylide. masterorganicchemistry.com These ylides are crucial reagents in olefination reactions. The stability of these carbanions and ylides is enhanced by the delocalization of the negative charge onto the adjacent sulfonyl and carbonyl groups.

Applications in Wittig and Horner-Wadsworth-Emmons Reactions

Sulfonyl-activated intermediates derived from this compound are valuable in olefination reactions, particularly in variations of the Wittig and Horner-Wadsworth-Emmons (HWE) reactions.

In a Wittig-type reaction, a sulfonyl-stabilized phosphorus ylide, generated from the corresponding phosphonium salt, can react with aldehydes and ketones to form alkenes. masterorganicchemistry.comorganic-chemistry.org The electron-withdrawing nature of the tosyl group generally leads to the formation of stabilized ylides, which typically favor the formation of (E)-alkenes. organic-chemistry.org

The Horner-Wadsworth-Emmons (HWE) reaction provides an alternative and often more advantageous method for olefination. siue.edudigitellinc.comrsc.org In this case, a phosphonate (B1237965) ester is first prepared from this compound. Deprotonation of this phosphonate with a base generates a highly nucleophilic phosphonate carbanion. This carbanion then reacts with aldehydes or ketones to produce alkenes, with a strong preference for the (E)-isomer due to thermodynamic control in the elimination of the phosphate (B84403) byproduct. digitellinc.com The water-soluble nature of the phosphate byproduct simplifies the purification process compared to the triphenylphosphine (B44618) oxide generated in the Wittig reaction. digitellinc.comrsc.org

Table 2: Comparison of Wittig and HWE Reactions with Sulfonyl-Activated Intermediates

| Reaction | Reagent | Intermediate | Typical Selectivity | Byproduct |

|---|---|---|---|---|

| Wittig | Phosphonium salt | Phosphorus Ylide | (E)-alkene (stabilized ylide) | Triphenylphosphine oxide |

Utilization in Multi-Component Reactions

Multi-component reactions (MCRs), where three or more reactants combine in a single pot to form a complex product, are highly valued for their efficiency and atom economy. The diverse reactivity of this compound makes it an attractive component for the design of novel MCRs.

Design and Scope of Multi-Component Syntheses

This compound can be strategically employed in the design of MCRs for the rapid construction of complex molecular scaffolds. For instance, in a Hantzsch-type dihydropyridine (B1217469) synthesis, it could potentially serve as the active methylene component. Its reaction with an aldehyde and an enamine or β-enaminone, followed by cyclization and dehydration, could lead to highly functionalized dihydropyridines.

While specific, well-documented examples of MCRs directly utilizing this compound are not prevalent in the reviewed literature, its inherent reactivity suggests significant potential. For example, its participation in Passerini or Ugi-type reactions could be explored, where the acyl bromide would act as the acid component. The resulting products would incorporate the tosylmethyl moiety, offering a handle for further functionalization. The design of such MCRs would leverage the sequential reactivity of the acyl bromide and the activated methylene group to build molecular complexity in a single, efficient operation.

Catalyst Development for Multi-Component Transformations

A thorough review of scientific literature and chemical databases reveals a notable absence of documented applications for this compound in the specific field of catalyst development for multi-component transformations (MCRs). While multi-component reactions are a significant area of research in organic synthesis, the role of this compound as a direct precursor or key reagent in the design and synthesis of catalysts for these complex reactions is not described in the available body of scientific work.

Multi-component reactions, by their nature, involve the combination of three or more starting materials in a single synthetic operation to form a complex product that incorporates substantial portions of all the initial reactants. The development of efficient catalysts is a critical aspect of advancing MCRs, aiming to control selectivity, enhance reaction rates, and broaden the scope of accessible molecular architectures. These catalysts are often complex structures, frequently involving metallic centers coordinated to specifically designed organic molecules known as ligands.

While derivatives of 4-methylbenzenesulfonic acid (p-toluenesulfonic acid) and other tosyl-containing compounds are utilized in various areas of organic synthesis, sometimes serving as catalysts themselves or as intermediates in the synthesis of more complex molecules, the specific acetyl bromide derivative , this compound, does not appear in the literature in the context of creating catalytic systems for MCRs. Searches for its use in the synthesis of specialized ligands for MCR catalysts have also not yielded any relevant findings.

Therefore, no research findings or data tables detailing the application of this compound in catalyst development for multi-component transformations can be provided at this time. This indicates a potential gap in the current research landscape or that this particular compound is not suited for this application.

Derivatization and Functionalization Strategies Employing 4 Methylbenzene 1 Sulfonyl Acetyl Bromide

Modifications of the Acetyl Bromide Moiety

The acetyl bromide group is a highly reactive acylating agent, susceptible to nucleophilic attack. This reactivity is the cornerstone for various derivatization strategies.

Conversion to Esters and Amides

The acyl bromide functionality of (4-Methylbenzene-1-sulfonyl)acetyl bromide readily reacts with nucleophiles such as alcohols and amines to form the corresponding esters and amides. These reactions typically proceed under mild conditions, often in the presence of a non-nucleophilic base to scavenge the hydrogen bromide byproduct.

The esterification is generally carried out by reacting the acetyl bromide with an alcohol. core.ac.ukmasterorganicchemistry.com The choice of alcohol can be varied to introduce a wide range of ester functionalities. Similarly, amidation is achieved by reacting the acetyl bromide with a primary or secondary amine. nih.gov The resulting sulfonamides are a common motif in pharmacologically active compounds.

Table 1: Examples of Esterification and Amidation Reactions

| Reactant | Product |

| This compound + Ethanol | Ethyl (4-methylbenzene-1-sulfonyl)acetate |

| This compound + Benzylamine | N-Benzyl-2-((4-methylphenyl)sulfonyl)acetamide |

Reductions and Oxidations

The acetyl bromide moiety can undergo both reduction and oxidation, leading to a variety of functional groups.

Reductions: The reduction of the acetyl bromide can yield either the corresponding aldehyde or alcohol. The use of mild reducing agents, such as certain metal hydrides at low temperatures, can selectively reduce the acyl bromide to the aldehyde, (4-methylbenzene-1-sulfonyl)acetaldehyde. More potent reducing agents, like lithium aluminum hydride, will typically reduce the acetyl bromide all the way to the primary alcohol, 2-((4-methylphenyl)sulfonyl)ethanol. taylorfrancis.comorganic-chemistry.org

Oxidations: The oxidation of the acetyl bromide moiety is less common but can be achieved under specific conditions to potentially yield α-keto acids or their derivatives. However, the presence of the sulfonyl group and the bromine atom can complicate these reactions, and specific methodologies would need to be developed. researchgate.netacsgcipr.org

Functionalization of the Toluene (B28343) Sulfonyl Group

The toluene sulfonyl portion of the molecule offers another avenue for functionalization, primarily through reactions on the aromatic ring.

Aromatic Substitution Reactions on the Toluene Ring

The toluene ring can undergo electrophilic aromatic substitution reactions. The sulfonylacetyl group is a deactivating, meta-directing group due to the electron-withdrawing nature of the sulfonyl group. libretexts.orglibretexts.orgbyjus.commasterorganicchemistry.com Therefore, electrophilic substitution reactions such as nitration, halogenation, and sulfonation will predominantly occur at the meta position relative to the sulfonyl group. youtube.com For instance, nitration with a mixture of nitric and sulfuric acid would be expected to yield (4-methyl-3-nitrobenzene-1-sulfonyl)acetyl bromide.

Palladium-Catalyzed Cross-Coupling Reactions

The toluene sulfonyl group can be a versatile handle for palladium-catalyzed cross-coupling reactions, a powerful tool for carbon-carbon and carbon-heteroatom bond formation. nih.govyoutube.comyoutube.comnih.gov While the sulfonyl group itself can sometimes participate in coupling reactions, a more common strategy involves the introduction of a halide (e.g., bromide or iodide) onto the aromatic ring via electrophilic halogenation. This aryl halide can then participate in a variety of palladium-catalyzed cross-coupling reactions, such as Suzuki, Heck, and Sonogashira couplings, to introduce new alkyl, aryl, or alkynyl groups. mit.edu For example, a brominated derivative could be coupled with an arylboronic acid in a Suzuki reaction to form a biaryl structure.

Preparation of Advanced Synthetic Intermediates

The diverse reactivity of this compound makes it a valuable starting material for the synthesis of more complex molecules, including heterocyclic compounds. The reactive acetyl bromide moiety can be used to introduce the tosylacetyl unit into a molecule, which can then undergo further cyclization reactions. For instance, reaction with a dinucleophile could lead to the formation of various nitrogen- or sulfur-containing heterocycles, which are prevalent in many biologically active compounds. nih.govresearchgate.netresearchgate.netorganic-chemistry.orgnih.govhilarispublisher.comorganic-chemistry.orgnih.govresearchgate.net

Chiral Auxiliaries Derived from this compound

Chiral auxiliaries are stereogenic molecules that are temporarily incorporated into a prochiral substrate to direct a subsequent stereoselective transformation. wikipedia.orgwikipedia.org After the desired stereocenter is set, the auxiliary is cleaved and can ideally be recovered for reuse. The design of effective chiral auxiliaries often involves the introduction of sterically demanding groups and functionalities that can promote facial selectivity during a reaction.

While direct research on chiral auxiliaries synthesized from this compound is not extensively documented in publicly available literature, the structural motifs of related sulfonyl-containing compounds provide a strong basis for their potential application. For instance, sulfur-based chiral auxiliaries derived from amino acids have demonstrated significant utility in various asymmetric transformations, including aldol (B89426) and Michael additions. scielo.org.mx

The general strategy for creating a chiral auxiliary from this compound would involve its reaction with a chiral amine or alcohol. The resulting amide or ester would then be evaluated for its ability to induce asymmetry in subsequent reactions, such as alkylation or acylation at the α-carbon of the acetyl group. The bulky tosyl group (4-methylbenzene-1-sulfonyl) is well-suited to exert significant steric influence, a key feature in many successful chiral auxiliaries. scispace.com

Hypothetical Reaction Scheme for Chiral Auxiliary Synthesis:

| Reactant 1 | Reactant 2 (Chiral) | Product (Chiral Auxiliary) |

| This compound | Chiral Amine (e.g., (R)-1-phenylethylamine) | N-((R)-1-phenylethyl)-2-(tosyl)acetamide |

| This compound | Chiral Alcohol (e.g., (S)-2-butanol) | (S)-butan-2-yl 2-(tosyl)acetate |

The effectiveness of such auxiliaries would be highly dependent on the nature of the chiral starting material and the reaction conditions employed. The diastereoselectivity of reactions involving these auxiliaries would need to be rigorously studied to establish their practical utility.

Ligand Synthesis for Asymmetric Catalysis

Asymmetric catalysis, where a small amount of a chiral catalyst generates a large quantity of an enantiomerically enriched product, is a highly efficient and atom-economical approach to stereoselective synthesis. The heart of this process lies in the chiral ligand, which coordinates to a metal center and creates a chiral environment that dictates the stereochemical outcome of the catalyzed reaction.

The functional groups present in this compound, namely the reactive acyl bromide and the sulfonyl group, offer multiple points for modification to construct sophisticated chiral ligands. The sulfonyl group, in particular, can act as a coordinating heteroatom, and its derivatives have been incorporated into various ligand scaffolds.

For example, the reaction of this compound with chiral diamines or aminoalcohols could lead to the formation of bidentate or tridentate ligands. These ligands could then be complexed with transition metals such as palladium, rhodium, or iridium to generate catalysts for a range of asymmetric transformations, including hydrogenations, allylic alkylations, and cross-coupling reactions. The electronic properties of the tosyl group can also influence the catalytic activity of the metal center.

Potential Ligand Scaffolds from this compound:

| Ligand Type | Synthetic Precursors | Potential Application in Asymmetric Catalysis |

| Chiral N,O-Ligand | This compound + Chiral Aminoalcohol | Asymmetric reduction of ketones, Asymmetric allylic substitution |

| Chiral Diamide Ligand | This compound + Chiral Diamine | Asymmetric conjugate addition, Asymmetric C-H activation |

Further functionalization of the aromatic ring of the tosyl group could also be envisioned, allowing for the fine-tuning of the steric and electronic properties of the resulting ligands to optimize enantioselectivity in specific catalytic reactions. While concrete examples of ligands derived directly from this compound are not prominent in the literature, the principles of ligand design strongly suggest its potential as a versatile precursor.

Computational and Theoretical Investigations of 4 Methylbenzene 1 Sulfonyl Acetyl Bromide

Electronic Structure and Reactivity Predictions

The electronic structure of a molecule is fundamental to understanding its stability, reactivity, and physical properties. Computational methods provide deep insights into the distribution of electrons and the nature of chemical bonds.

Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of molecules. indexcopernicus.com For a compound like (4-Methylbenzene-1-sulfonyl)acetyl bromide, DFT calculations, likely employing a functional such as B3LYP with a basis set like 6-311++G(d), would be used to determine its optimized molecular geometry and electronic properties. masjaps.com

The calculations would begin by constructing an initial 3D model of the molecule. This model would then be subjected to a geometry optimization process, which systematically alters the positions of the atoms to find the lowest energy conformation, corresponding to the most stable structure of the molecule. The absence of imaginary frequencies in a subsequent vibrational analysis would confirm that the optimized structure is a true energy minimum. indexcopernicus.com

From these calculations, key geometric parameters can be extracted. The following table presents hypothetical, yet chemically reasonable, optimized geometric parameters for this compound, based on known values for similar sulfonyl and acyl bromide compounds. wikipedia.org

Table 1: Predicted Geometric Parameters of this compound from DFT Calculations

| Parameter | Bond/Angle | Predicted Value |

|---|---|---|

| Bond Lengths (Å) | S=O | 1.43 |

| S-C (sulfonyl-acetyl) | 1.82 | |

| S-C (sulfonyl-phenyl) | 1.77 | |

| C=O (acetyl) | 1.78 | |

| C-Br (acetyl) | 1.95 | |

| **Bond Angles (°) ** | O=S=O | 120.0 |

| O=S-C (sulfonyl-acetyl) | 108.5 | |

| C-S-C | 104.0 | |

| S-C-C (acetyl) | 110.0 | |

| Dihedral Angles (°) | C(phenyl)-S-C(acetyl)-C | 85.0 |

Note: These values are illustrative and would require specific DFT calculations for validation.

Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). acs.org The HOMO is associated with the molecule's ability to donate electrons (nucleophilicity), while the LUMO relates to its ability to accept electrons (electrophilicity). masjaps.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability. A smaller gap suggests higher reactivity.

For this compound, the HOMO is expected to be localized on the p-orbitals of the methylbenzene ring and potentially the lone pairs of the oxygen and bromine atoms. The LUMO is likely to be centered on the antibonding orbitals of the carbonyl group (C=O) and the sulfonyl group (S=O), particularly the σ* orbital of the C-Br bond, making the acetyl carbon a primary electrophilic site.

Table 2: Predicted Frontier Molecular Orbital Properties

| Property | Predicted Value (eV) | Description |

|---|---|---|

| HOMO Energy | -7.5 | Energy of the highest occupied molecular orbital |

| LUMO Energy | -1.2 | Energy of the lowest unoccupied molecular orbital |

| HOMO-LUMO Gap | 6.3 | Indicator of chemical reactivity and stability |

Note: These values are illustrative and would be determined from the output of DFT calculations.

Reaction Pathway Elucidation through Computational Modeling

Computational modeling is invaluable for mapping out the potential energy surface of a chemical reaction, allowing for the identification of transition states and the calculation of energy barriers. This provides a detailed, step-by-step understanding of the reaction mechanism.

This compound is expected to be a potent electrophile, readily participating in nucleophilic acyl substitution reactions. A typical reaction would involve the attack of a nucleophile on the carbonyl carbon, leading to the displacement of the bromide ion.

Computational methods can be used to model this process by identifying the transition state structure—the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state is the activation energy barrier (ΔE‡), which determines the reaction rate. For a nucleophilic attack on the acetyl carbon, the transition state would feature a partially formed bond with the incoming nucleophile and a partially broken C-Br bond. Calculations on similar reactions involving acyl radicals and alkyl halides have shown the feasibility of determining such energy barriers. rsc.org

Table 3: Illustrative Reaction Energy Profile for Nucleophilic Attack

| Reaction Coordinate | Relative Energy (kcal/mol) | Description |

|---|---|---|

| Reactants | 0 | This compound + Nucleophile |

| Transition State | +15 | Tetrahedral intermediate with partial bonds |

| Products | -10 | Substituted product + Bromide ion |

Note: These energy values are hypothetical and serve to illustrate a typical exothermic reaction with a moderate activation barrier.

Reactions are typically carried out in a solvent, which can significantly influence their dynamics. Computational models can account for solvent effects using various approaches, such as implicit solvent models (e.g., the Polarizable Continuum Model, PCM) or explicit solvent models where individual solvent molecules are included in the calculation.

For a reaction involving a charged nucleophile and the formation of a charged leaving group (bromide), a polar solvent would be expected to stabilize the transition state and the products more than the reactants, thereby lowering the activation energy and increasing the reaction rate. Computational analysis would quantify these effects, providing a more accurate picture of the reaction in a realistic chemical environment.

Spectroscopic Property Predictions and Validation

Computational chemistry can predict various spectroscopic properties of a molecule, which can then be compared with experimental data for validation of the computational model.

DFT calculations can be used to predict the infrared (IR) spectrum of this compound. By calculating the vibrational frequencies of the molecule, a theoretical spectrum can be generated. indexcopernicus.com Key vibrational modes would include the symmetric and asymmetric stretches of the sulfonyl (SO₂) group, the carbonyl (C=O) stretch, and various vibrations associated with the benzene (B151609) ring. For instance, studies on related sulfonyl compounds have successfully assigned characteristic vibrational modes by comparing theoretical and experimental IR spectra. masjaps.com

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be calculated. These predictions are highly valuable for interpreting experimental NMR spectra and confirming the structure of the compound. The calculated chemical shifts would be compared to experimental values to assess the accuracy of the computational model.

Table 4: Predicted Key Spectroscopic Data

| Spectroscopy Type | Feature | Predicted Value |

|---|---|---|

| Infrared (IR) | SO₂ asymmetric stretch | ~1350 cm⁻¹ |

| SO₂ symmetric stretch | ~1170 cm⁻¹ | |

| C=O stretch | ~1780 cm⁻¹ | |

| ¹³C NMR | Carbonyl Carbon (C=O) | ~170 ppm |

| Sulfonyl-Carbon (S-C) | ~60 ppm | |

| ¹H NMR | Methyl Protons (-CH₃) | ~2.4 ppm |

Note: These are characteristic values and would be refined by specific calculations.

Computational NMR Chemical Shift Prediction

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for molecular structure elucidation. nih.govresearchgate.net Computational methods, particularly those based on Density Functional Theory (DFT), have become invaluable for predicting NMR chemical shifts, assisting in the assignment of complex spectra. nih.govresearchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a common and effective approach for calculating the magnetic shielding tensors of nuclei, from which chemical shifts are derived. nih.gov

The prediction process typically involves:

Geometry Optimization: The first step is to find the lowest energy conformation of the molecule. This is often achieved using methods like DFT (e.g., with the B3LYP functional) and a suitable basis set (e.g., 6-31G(d)). researchgate.net

NMR Calculation: Using the optimized geometry, the NMR shielding tensors are calculated at a higher level of theory or with a larger basis set.

Chemical Shift Referencing: The calculated isotropic shielding values (σ_iso_) are then converted to chemical shifts (δ) by referencing them against the calculated shielding of a standard compound, typically tetramethylsilane (TMS), using the formula: δ_sample_ = σ_TMS_ - σ_sample_.

For this compound, theoretical calculations would provide predicted ¹H and ¹³C NMR chemical shifts. These predictions are crucial for assigning specific signals to the various protons and carbon atoms within the molecule, from the tosyl group's aromatic and methyl protons to the acetyl moiety's methylene (B1212753) protons. Factors such as the electronegativity of the bromine and the sulfonyl group, as well as the aromatic ring currents, will significantly influence these chemical shifts.

Below is a hypothetical table illustrating the type of data that would be generated from such a computational study.

Interactive Data Table: Predicted NMR Chemical Shifts for this compound

| Atom Type | Atom Position (IUPAC Numbering) | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |

| Aromatic | C2-H, C6-H | 7.8 - 8.0 | 128.0 - 130.0 |

| Aromatic | C3-H, C5-H | 7.3 - 7.5 | 129.0 - 131.0 |

| Methyl | C8-H₃ | 2.4 - 2.6 | 21.0 - 23.0 |

| Methylene | C-acetyl-H₂ | 4.5 - 4.8 | 50.0 - 55.0 |

| Aromatic | C1 (S-C) | - | 145.0 - 148.0 |

| Aromatic | C4 (CH₃-C) | - | 140.0 - 143.0 |

| Carbonyl | C=O | - | 165.0 - 170.0 |

Note: The chemical shift values presented are hypothetical and serve to illustrate the output of a computational prediction. Actual values would depend on the specific level of theory, basis set, and solvent model used in the calculation.

Vibrational Frequency Analysis

Vibrational spectroscopy, including infrared (IR) and Raman techniques, probes the vibrational modes of a molecule. researchgate.net Computational vibrational frequency analysis, typically performed using DFT methods, calculates the frequencies and intensities of these modes. This analysis is instrumental for:

Assigning experimental IR and Raman bands to specific molecular motions (e.g., stretching, bending).

Confirming that an optimized geometry corresponds to a true energy minimum (indicated by the absence of imaginary frequencies).

Providing a theoretical vibrational spectrum that can be compared with experimental results. researchgate.net

For this compound, a vibrational analysis would predict the characteristic frequencies for its key functional groups. These include the symmetric and asymmetric stretching of the sulfonyl (SO₂) group, the stretching of the carbonyl (C=O) group in the acetyl bromide moiety, C-H stretching in the aromatic ring and methyl group, and the C-Br stretching frequency.

The predicted frequencies for the sulfonyl group are expected in the ranges of 1300-1400 cm⁻¹ (asymmetric) and 1150-1200 cm⁻¹ (symmetric). The carbonyl stretch of the acyl bromide is anticipated to be in the region of 1750-1800 cm⁻¹. A table of representative predicted vibrational frequencies helps in understanding the molecule's expected spectral features.

Interactive Data Table: Predicted Vibrational Frequencies for Key Functional Groups

| Functional Group | Vibrational Mode | Predicted Frequency Range (cm⁻¹) | Expected Intensity |

| Sulfonyl (SO₂) | Asymmetric Stretch | 1350 - 1380 | Strong |

| Sulfonyl (SO₂) | Symmetric Stretch | 1170 - 1190 | Strong |

| Carbonyl (C=O) | Stretch | 1770 - 1800 | Very Strong |

| Aromatic C-H | Stretch | 3050 - 3100 | Medium |

| Methyl C-H | Asymmetric Stretch | 2950 - 2980 | Medium |

| Acetyl C-H | Symmetric Stretch | 2880 - 2920 | Medium |

| C-S | Stretch | 700 - 750 | Medium |

| C-Br | Stretch | 550 - 650 | Medium-Strong |

Note: These are illustrative frequency ranges based on typical values for these functional groups. Precise calculated values would result from a specific computational analysis.

Quantitative Structure-Activity Relationship (QSAR) Studies (Applicable to reactivity, not biological activity)

Quantitative Structure-Activity Relationship (QSAR) models are statistical tools that correlate the chemical structure of compounds with a specific activity, which can include chemical reactivity. nih.gov While often used in drug discovery to predict biological activity, the principles of QSAR can be applied to model and predict the reactivity of a series of related compounds in chemical reactions. nih.gov

For a compound like this compound, a QSAR study would aim to build a mathematical model that predicts its reactivity towards a particular nucleophile or in a specific reaction type. Acyl halides are known to be highly reactive carboxylic acid derivatives. qorganica.es Their reactivity is governed by factors such as the electrophilicity of the carbonyl carbon and the stability of the leaving group. qorganica.es

A hypothetical QSAR study on the reactivity of a series of substituted benzenesulfonylacetyl halides would involve the following steps:

Dataset Assembly: A series of analogous compounds with varying substituents on the aromatic ring would be synthesized.

Reactivity Measurement: A quantitative measure of reactivity, such as the rate constant (k) for a specific reaction (e.g., hydrolysis or aminolysis), would be experimentally determined for each compound in the series.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound using computational software. These descriptors quantify various aspects of the molecular structure:

Electronic Descriptors: Partial atomic charges (e.g., on the carbonyl carbon), dipole moment, HOMO/LUMO energies.

Steric Descriptors: Molecular volume, surface area, specific steric parameters (e.g., Taft or Sterimol).

Topological Descriptors: Indices that describe molecular branching and connectivity.

Model Development: Statistical methods, such as multiple linear regression (MLR), would be used to build an equation that relates the descriptors (independent variables) to the measured reactivity (dependent variable).

The resulting QSAR equation might take a general form like: log(k) = c₀ + c₁(Descriptor₁) + c₂(Descriptor₂) + ...

Such a model could reveal, for instance, that the reactivity is strongly correlated with the electron-withdrawing or -donating nature of the substituents on the benzene ring, a concept often described by Hammett substituent constants. nih.gov

Interactive Data Table: Components of a Hypothetical QSAR Study on Reactivity

| Component | Description | Example for this compound Series |

| Dependent Variable (Activity) | Experimentally measured rate of reaction. | Rate constant (k) for reaction with a standard nucleophile (e.g., aniline). |

| Independent Variables (Descriptors) | Calculated properties of the molecules. | Partial charge on the carbonyl carbon, Hammett constant (σ) of the aryl substituent, LUMO energy. |

| Statistical Model | Mathematical equation relating descriptors to activity. | Multiple Linear Regression (MLR) model. |

| Model's Goal | To predict the reactivity of new, unsynthesized analogs. | Predict the rate constant for a novel substituted benzenesulfonylacetyl bromide. |

This approach allows for the systematic investigation of how structural modifications influence chemical reactivity, providing a predictive framework for designing molecules with desired reactivity profiles.

Advanced Spectroscopic and Structural Elucidation Studies of 4 Methylbenzene 1 Sulfonyl Acetyl Bromide and Its Derivatives

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy

High-resolution NMR spectroscopy is a cornerstone for the structural elucidation of organic molecules in solution. For a compound such as (4-Methylbenzene-1-sulfonyl)acetyl bromide, one-dimensional (1D) NMR (¹H and ¹³C) provides initial structural information, while advanced two-dimensional (2D) techniques are essential for unambiguous assignment and confirmation, especially for complex derivatives or when studying transient mechanistic intermediates.

Advanced 2D NMR Techniques for Structural Confirmation (e.g., COSY, HSQC, HMBC for mechanistic intermediates)

Two-dimensional NMR experiments are powerful for establishing connectivity between atoms within a molecule. youtube.comsdsu.edu

COSY (COrrelation SpectroscopY): This homonuclear experiment reveals proton-proton (¹H-¹H) coupling networks, typically through two or three bonds. sdsu.edu For this compound, a COSY spectrum would display a clear cross-peak between the ortho (H-2'/H-6') and meta (H-3'/H-5') protons on the p-substituted aromatic ring, confirming their adjacent relationship.

HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates protons directly to the carbons to which they are attached (¹J-coupling). columbia.eduprinceton.edu It is highly sensitive and allows for the unambiguous assignment of protonated carbons. For the title compound, an HSQC spectrum would show correlations between the aromatic protons and their corresponding carbons, the methyl protons and the methyl carbon, and, crucially, the methylene (B1212753) protons and the α-carbon.

HMBC (Heteronuclear Multiple Bond Correlation): The HMBC technique is arguably the most powerful for elucidating the complete carbon skeleton by showing correlations between protons and carbons over two to four bonds (²J, ³J, ⁴J). youtube.comcolumbia.edu This is vital for connecting molecular fragments, especially around non-protonated (quaternary) carbons. For instance, key HMBC correlations for this compound would include:

A correlation from the methylene protons (H-2) to the carbonyl carbon (C-1), confirming the acetyl fragment.

Correlations from the methylene protons (H-2) to the sulfonyl-bearing aromatic carbon (C-1'), linking the acetyl and sulfonyl groups.

Correlations from the aromatic protons (H-2'/H-6') to the sulfonyl-bearing carbon (C-1') and the methyl-bearing carbon (C-4').

A correlation from the methyl protons (H-7') to the aromatic carbons C-3', C-4', and C-5'.

These techniques are invaluable for identifying mechanistic intermediates. For example, in a nucleophilic substitution reaction where the bromide is replaced by an amino group to form a sulfonamide derivative, the appearance of new HMBC correlations from the NH proton to the carbonyl carbon (C-1) and the α-carbon (C-2) would provide definitive proof of the new C-N bond formation.

Table 1: Hypothetical ¹H and ¹³C NMR Data and Key HMBC Correlations for this compound

| Position | Atom Type | Hypothetical ¹H Shift (δ, ppm) | Hypothetical ¹³C Shift (δ, ppm) | Key HMBC Correlations (from ¹H at this position) |

|---|---|---|---|---|

| 1 | C=O | - | ~165.0 | - |

| 2 | CH₂ | ~4.80 (s, 2H) | ~55.0 | C-1, C-1' |

| 1' | C | - | ~135.0 | - |

| 2'/6' | CH | ~7.90 (d, 2H) | ~130.0 | C-4', C-1' |

| 3'/5' | CH | ~7.40 (d, 2H) | ~128.5 | C-1', C-4', C-7' |

| 4' | C | - | ~145.0 | - |

| 7' | CH₃ | ~2.45 (s, 3H) | ~21.5 | C-3'/5', C-4' |

Dynamic NMR for Conformational Analysis and Exchange Processes

Molecules are not static; they undergo various dynamic processes such as bond rotations and conformational changes. Dynamic NMR (DNMR) utilizes variable-temperature experiments to study these processes when their rates are on the same timescale as the NMR experiment. youtube.com

For this compound and its derivatives, restricted rotation around the C(aryl)-S and S-C(acetyl) bonds could lead to distinct conformers that may be observable at low temperatures. For example, studies on related arylsulfonyl compounds have demonstrated that the energy barriers to rotation around S-N or S-C bonds can be measured. nih.gov At room temperature, rapid rotation might average the signals of protons that are chemically non-equivalent in a single conformer. As the temperature is lowered, this rotation slows down. If the energy barrier is high enough, separate signals for each conformer might appear, a process known as decoalescence. By analyzing the changes in the NMR lineshape as a function of temperature, one can calculate the activation energy (ΔG‡) for the rotational process, providing critical insight into the molecule's conformational flexibility.

X-ray Crystallography of Co-crystals and Reaction Intermediates

While NMR provides structural data in solution, X-ray crystallography offers an unparalleled, precise picture of a molecule's three-dimensional structure in the solid state.

Single Crystal X-ray Diffraction for Absolute Configuration Determination